Cas no 1351632-56-8 (2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide)

2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
- VU0536871-1
- Z1623210988
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- インチ: 1S/C12H13ClN2O3/c13-8-1-3-10(4-2-8)18-7-12(17)15-9-5-11(16)14-6-9/h1-4,9H,5-7H2,(H,14,16)(H,15,17)
- InChIKey: WFFASLJVHMMQIU-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)OCC(NC1CNC(C1)=O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 316
- XLogP3: 1
- トポロジー分子極性表面積: 67.4
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6210-0151-20μmol |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6210-0151-4mg |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6210-0151-5mg |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6210-0151-25mg |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6210-0151-10mg |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6210-0151-40mg |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6210-0151-10μmol |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6210-0151-3mg |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6210-0151-2μmol |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6210-0151-1mg |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide |
1351632-56-8 | 1mg |
$81.0 | 2023-09-09 |
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamideに関する追加情報
Professional Introduction to Compound with CAS No. 1351632-56-8 and Product Name: 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide
Compound with the CAS number 1351632-56-8 and the product name 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of this compound incorporates a 4-chlorophenoxy group and a 5-oxopyrrolidin-3-yl moiety, which are key features that contribute to its distinct chemical properties and biological activities.
The 4-chlorophenoxy group is a well-documented pharmacophore in the development of various therapeutic agents. Its presence in the compound with CAS no. 1351632-56-8 suggests that it may exhibit properties such as enhanced binding affinity to biological targets, improved metabolic stability, and altered pharmacokinetic profiles. These attributes make it a valuable component in the design of novel drugs targeting a wide range of diseases.
On the other hand, the 5-oxopyrrolidin-3-yl substituent adds another layer of complexity to the compound's structure. Pyrrolidine derivatives are known for their versatility in medicinal chemistry, often serving as key structural elements in bioactive molecules. The incorporation of an oxo group at the 5-position of the pyrrolidine ring introduces additional functionalization possibilities, enabling further chemical modifications and tailoring of biological activities. This feature is particularly intriguing for researchers exploring new therapeutic strategies.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. Studies have shown that the combination of the 4-chlorophenoxy and 5-oxopyrrolidin-3-yl groups can lead to significant improvements in drug-like properties, such as solubility, bioavailability, and target specificity. These findings are supported by experimental data demonstrating promising activities in preclinical models.
The pharmaceutical industry has been increasingly interested in developing small molecules with multifunctional properties. The compound with CAS no. 1351632-56-8 aligns well with this trend, as its dual pharmacophoric nature allows for potential applications across multiple therapeutic areas. For instance, its structural features may make it suitable for inhibiting enzymes involved in inflammatory pathways or targeting receptors associated with neurological disorders.
In addition to its potential therapeutic applications, this compound has also attracted attention for its synthetic utility. The presence of both chloro and amide functional groups provides multiple points for further chemical manipulation, enabling the synthesis of analogues with tailored properties. This flexibility is crucial for optimizing drug candidates during the early stages of drug development.
Current research efforts are focused on exploring the pharmacological profile of this compound in greater detail. Preclinical studies are underway to evaluate its efficacy and safety in animal models, with particular interest in its potential as an anti-inflammatory agent or a treatment for neurodegenerative diseases. The results from these studies are expected to provide valuable insights into its mechanisms of action and therapeutic potential.
The development of novel pharmaceuticals often involves a multidisciplinary approach, integrating expertise from various fields such as organic chemistry, biochemistry, pharmacology, and computational science. The compound with CAS no. 1351632-56-8 exemplifies this collaborative effort, as it represents a convergence of innovative chemical design and advanced research methodologies.
The synthesis of this compound has been optimized to ensure high yield and purity, which are critical factors for subsequent preclinical and clinical studies. Advanced synthetic techniques have been employed to construct the complex molecular framework efficiently, minimizing side reactions and maximizing product integrity.
The structural features of 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide have also raised interest among academic researchers exploring new synthetic pathways. Its unique architecture presents opportunities for developing novel synthetic strategies that could be applicable to other complex molecules in drug discovery programs.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact selectively with disease-causing targets. The compound with CAS no. 1351632-56-8 is a testament to this progress, embodying the latest advancements in medicinal chemistry and molecular design.
In conclusion, 2-(4-chlorophenoxy)-N-(5-oxopyrrolidin-3-yl)acetamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural composition, characterized by the presence of both 4-chlorophenoxy and 5-oxopyrrolidin-3-yl groups, offers numerous possibilities for therapeutic applications and synthetic innovation. Ongoing research efforts aim to fully elucidate its potential benefits and mechanisms of action, paving the way for new treatments across various therapeutic areas.
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